

# Acetone in High-Performance Liquid Chromatography: Application Notes and Protocols

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## Compound of Interest

Compound Name: **Acetone**

Cat. No.: **B3395972**

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This document provides detailed application notes and protocols for the use of **acetone** in High-Performance Liquid Chromatography (HPLC). **Acetone**, a polar aprotic solvent, offers several advantages as a component of the mobile phase, a solvent for sample preparation, and a cleaning agent for HPLC systems.<sup>[1][2]</sup> Its high solubility for a wide range of organic compounds, volatility, and miscibility with water and other organic solvents make it a versatile tool in the chromatography lab.<sup>[1][2][3]</sup> Furthermore, **acetone** is considered a more environmentally friendly and cost-effective alternative to acetonitrile, a commonly used HPLC solvent.<sup>[4][5][6]</sup>

A significant limitation of **acetone** is its high UV cutoff at approximately 330 nm, which can interfere with the detection of analytes that absorb at lower wavelengths when using UV detectors.<sup>[5][7]</sup> However, this limitation is not a concern when using detectors such as mass spectrometry (MS), evaporative light scattering (ELSD), or charged aerosol detectors (CAD).<sup>[1][7]</sup>

## Acetone as a Mobile Phase Component

**Acetone** can be a powerful solvent in both reversed-phase and normal-phase HPLC, as well as in Hydrophilic Interaction Chromatography (HILIC).<sup>[8][9]</sup> Its elution strength is comparable to

acetonitrile, allowing for similar retention times for many compounds when substituting acetonitrile with **acetone**.<sup>[1][4]</sup>

## Physicochemical Properties and Comparison with Other Solvents

The choice of organic solvent in the mobile phase significantly impacts chromatographic separation. The following table summarizes key properties of **acetone** compared to other common HPLC solvents.

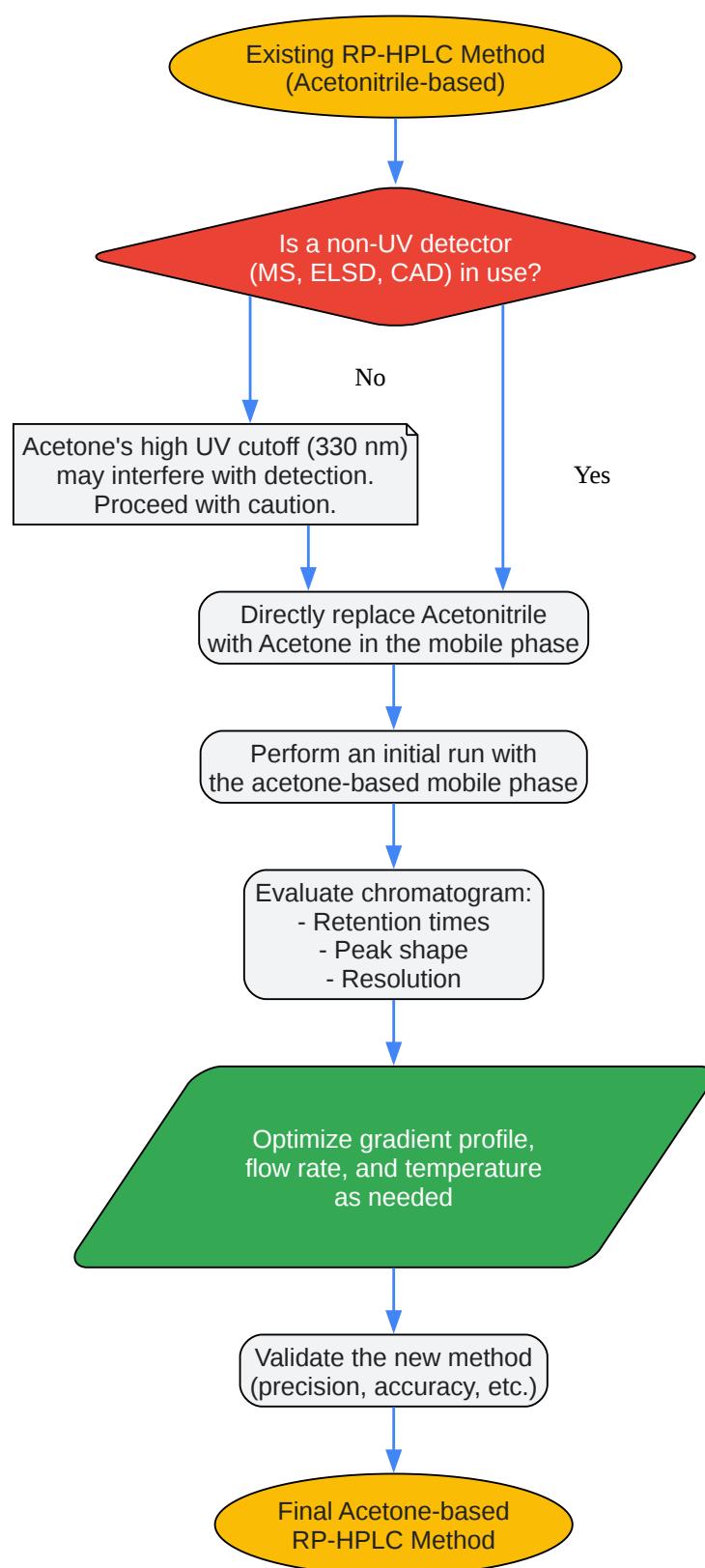
Solvent	Polarity Index	UV Cutoff (nm)	Viscosity (cP at 20°C)	Eluent Strength (Reversed-Phase)
Acetone	5.1	330	0.32	High
Acetonitrile	5.8	190	0.37	High
Methanol	5.1	205	0.60	Medium
Isopropanol	3.9	205	2.30	Low
Water	10.2	<190	1.00	Very Low

## Application Note: Substitution of Acetonitrile with Acetone in Reversed-Phase HPLC

Objective: To provide a general workflow for substituting acetonitrile with **acetone** in an existing reversed-phase HPLC method, particularly when using non-UV detectors.

Rationale: Replacing acetonitrile with **acetone** can lead to significant cost savings and a reduction in the environmental impact of the analytical method.<sup>[4][6]</sup> Due to their similar elution strengths, direct replacement is often a viable starting point for method development.<sup>[1][4]</sup>

Workflow for Solvent Substitution:



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Caption: Workflow for substituting acetonitrile with **acetone** in RP-HPLC.

# Experimental Protocol: Gradient Elution of Amino Acids using Acetone

This protocol describes the separation of a standard mixture of 17 amino acids using a Cogent Diamond Hydride™ column with an **acetone**-water mobile phase and detection by mass spectrometry.[\[1\]](#)

## Instrumentation and Materials:

- HPLC system with a binary pump
- Mass Spectrometer (e.g., Agilent 6210 MSD TOF)
- Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm column
- HPLC-grade **acetone**
- HPLC-grade water
- Formic acid
- 17 amino acid standards (0.1 mg/mL in DI water)

## Mobile Phase Preparation:

- Mobile Phase A: 0.1% Formic acid in DI Water
- Mobile Phase B: 0.1% Formic acid in **Acetone**

## Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	50	50
10.0	10	90
15.0	10	90
16.0	50	50
20.0	50	50

#### Chromatographic Conditions:

- Flow rate: 0.4 mL/min
- Injection volume: 1  $\mu$ L
- Column temperature: Ambient
- Detection: ESI-POS

#### Sample Preparation:

- Prepare a stock solution of 17 amino acid standards at a concentration of 0.1 mg/mL in DI water.
- Filter the stock solution through a 0.45  $\mu$ m syringe filter.
- Dilute the filtered stock solution 1:100 with a 50:50 mixture of Mobile Phase A and Mobile Phase B before injection.

## Acetone in Sample Preparation

**Acetone** is an effective solvent for the extraction of a wide range of compounds from various matrices due to its ability to dissolve both polar and non-polar substances.[\[1\]](#)[\[2\]](#) Its high volatility simplifies the concentration of extracts.[\[1\]](#)[\[2\]](#)

# Application Note: Extraction of Acrylamide from Potato Chips

Objective: To extract acrylamide from a potato chip matrix for subsequent HPLC analysis.

Rationale: **Acetone** provides efficient extraction of the relatively polar acrylamide from the complex, high-fat matrix of potato chips.[\[10\]](#)

## Experimental Protocol: Acetone Extraction of Acrylamide

This protocol is adapted for the extraction of acrylamide from potato chips prior to HPLC analysis.[\[10\]](#)

### Materials:

- Finely ground and homogenized potato chip sample
- Hexane
- **Acetone**
- Deionized water
- Ultrasonic bath
- Filter paper
- Rotary evaporator or vacuum centrifuge

### Extraction Procedure:

- Weigh 4.0 g of the ground potato chip sample into a flask.
- Defat the sample by adding 10 mL of hexane and shaking for 5 minutes. Decant the hexane. Repeat this step.
- Dry the defatted sample under vacuum.

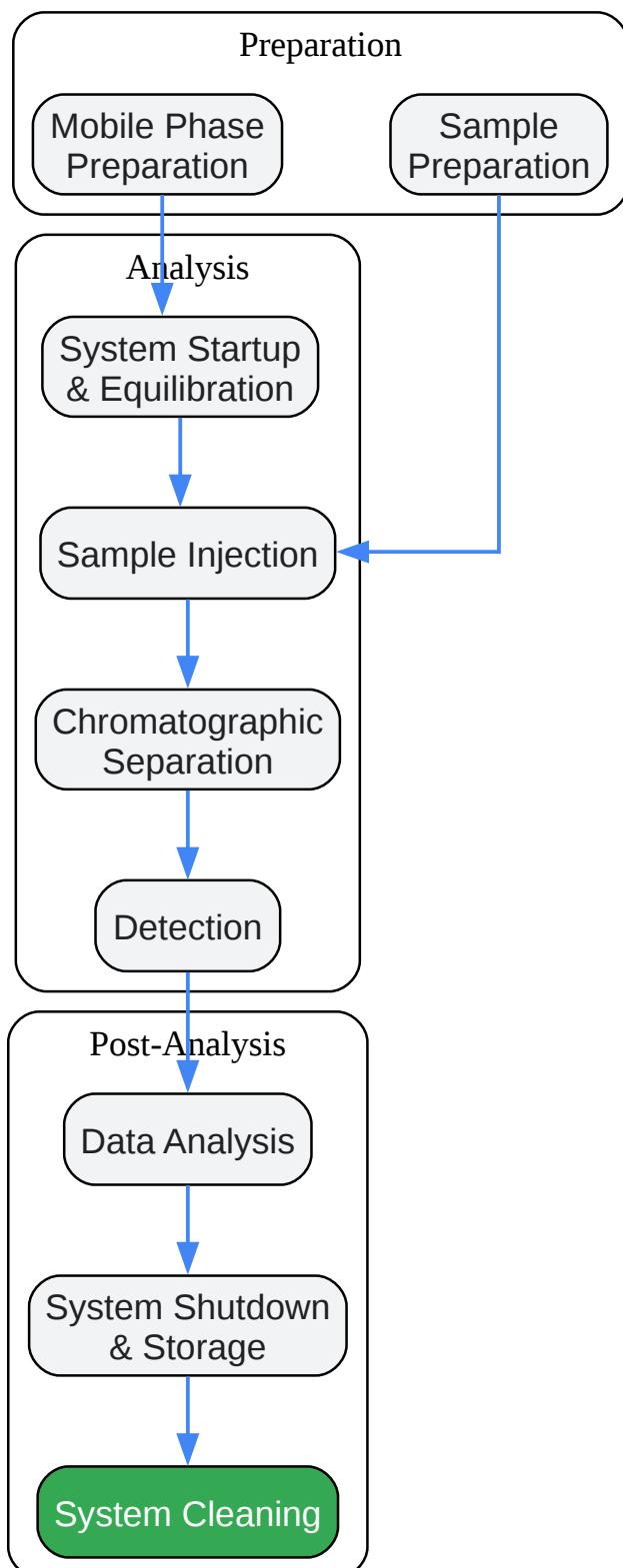
- Add 20 mL of **acetone** and 100  $\mu$ L of deionized water to the dried sample.
- Sonicate the mixture in an ultrasonic bath at 40°C for 20 minutes.
- Filter the **acetone** extract through filter paper.
- Evaporate 10 mL of the filtrate to dryness under vacuum.
- Reconstitute the residue in 2 mL of deionized water, ensuring it is fully dissolved.
- Filter the aqueous solution through a 0.45  $\mu$ m syringe filter before injection into the HPLC system.

## Acetone for HPLC System Cleaning and Maintenance

Regular cleaning of the HPLC system is crucial to prevent contamination, reduce baseline noise, and maintain system performance. **Acetone** can be a component of effective cleaning solutions, particularly for removing hydrophobic contaminants.[\[11\]](#)

## General HPLC Analysis Workflow

The following diagram illustrates a typical workflow for HPLC analysis, highlighting stages where cleaning and maintenance are important.



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Caption: A general workflow for HPLC analysis.

## Experimental Protocol: HPLC System Flushing

This protocol provides a general procedure for flushing an HPLC system to remove contaminants. For highly hydrophobic contaminants, a mixture containing **acetone** is recommended.[11]

### Materials:

- HPLC-grade isopropanol (IPA)
- HPLC-grade acetonitrile
- HPLC-grade **acetone**
- HPLC-grade water
- Zero dead volume union (to replace the column)

### Flushing Procedure for General Contamination:

- Remove the column and replace it with a zero dead volume union.
- Place all solvent inlet lines into a bottle of fresh, HPLC-grade IPA.
- Purge each line to ensure they are filled with IPA.
- Set the pump to deliver 100% IPA at a low flow rate (e.g., 0.1-0.2 mL/min per channel) and let it run for several hours or overnight to soak the system.[11]
- Increase the flow rate (e.g., 1 mL/min) and flush the system for 30-60 minutes.
- Flush the system with HPLC-grade water for at least 30 minutes.
- Finally, flush the system with the initial mobile phase to be used for the next analysis until the baseline is stable.

### Flushing Procedure for Highly Hydrophobic Contamination:

- Follow steps 1-3 of the general flushing procedure.

- Prepare a flushing solution of acetonitrile, **acetone**, and isopropanol in a 1:1:1 ratio.[11]
- Place all solvent inlet lines into the flushing solution.
- Purge each line to ensure they are filled with the flushing solution.
- Flush the system at a moderate flow rate (e.g., 1 mL/min) for 60-90 minutes.
- Flush the system with isopropanol for 30 minutes.
- Flush the system with HPLC-grade water for at least 30 minutes.
- Equilibrate the system with the mobile phase for the next analysis.

Caution: Always ensure that the solvents used for flushing are miscible with the solvents currently in the system to avoid precipitation. When in doubt, use an intermediate solvent like isopropanol. Always check the compatibility of **acetone** with all components of your HPLC system, including seals and tubing.[7] Primary amines in samples or as mobile phase additives may react with **acetone** to form imines, though this is less likely in the presence of water and acid.[1]

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